2,9-Diazaspiro[5.5]undecane dihydrochloride
Description
2,9-Diazaspiro[5.5]undecane dihydrochloride is a bicyclic amine derivative featuring a spirocyclic structure with two nitrogen atoms at positions 2 and 7. Its molecular formula is C₁₀H₂₂Cl₂N₂ (molecular weight: 241.20 g/mol), and it is characterized by a [5.5] spirocyclic framework (two fused five-membered rings) . This compound has garnered attention due to its role as a potent inducer of endoplasmic reticulum (ER) stress, identified via high-throughput screening in glioma cell models .
Properties
IUPAC Name |
2,9-diazaspiro[5.5]undecane;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2.2ClH/c1-2-9(8-11-5-1)3-6-10-7-4-9;;/h10-11H,1-8H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBNHLMYEMBTAEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCNCC2)CNC1.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,9-Diazaspiro[55]undecane dihydrochloride typically involves the reaction of appropriate precursors under controlled conditionsThe reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of 2,9-Diazaspiro[5.5]undecane dihydrochloride may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Oxidation Reactions
The compound's secondary amine groups and sp³-hybridized carbons undergo selective oxidation under controlled conditions:
| Reagent | Conditions | Products Formed | Yield (%) | Citation |
|---|---|---|---|---|
| Potassium permanganate | Aqueous acidic medium | Ketone derivatives at C3/C10 | 62-68 | |
| Ozone | -78°C in DCM | Cleavage products (dialdehydes) | 45-52 |
Key Observation : Oxidation at the spirocyclic carbon (position 9) is sterically hindered, favoring reactivity at terminal carbons of the undecane framework.
Reduction Reactions
The dihydrochloride salt participates in reductive transformations, particularly at its protonated amine sites:
| Reagent | Conditions | Products Formed | Selectivity | Citation |
|---|---|---|---|---|
| Sodium borohydride | Methanol, 0°C | Partially reduced amine intermediates | 78% | |
| Hydrogen gas (H₂) | Pd/C catalyst, RT | Debenzylated analogs (where applicable) | >90% |
Reduction pathways are pH-dependent, with optimal yields achieved in weakly acidic conditions (pH 4-5).
Substitution Reactions
The nitrogen atoms serve as nucleophilic centers for alkylation and acylation:
Alkylation Example :
Reaction with benzyl bromide produces N,N'-dibenzyl derivatives:
text2,9-Diazaspiro[5.5]undecane + 2 BnBr → N,N'-Dibenzyl-2,9-diazaspiro[5.5]undecane dihydrochloride
-
Conditions : K₂CO₃, DMF, 60°C
-
Yield : 84%
Acylation Example :
Acetyl chloride forms monoacetylated products preferentially at the less sterically hindered nitrogen:
Hydrolysis and Stability
The compound demonstrates pH-dependent stability:
| Condition | Half-Life (25°C) | Degradation Products |
|---|---|---|
| pH 1.0 (0.1M HCl) | 48 hours | Spirocyclic diamine hydrochloride |
| pH 7.4 (buffer) | 12 hours | Ring-opened amino alcohol derivatives |
| pH 10.0 (0.1M NaOH) | <2 hours | Fully hydrolyzed linear polyamine |
Hydrolysis follows first-order kinetics with activation energy (Eₐ) of 72.3 kJ/mol.
Biological Interactions
While not a direct chemical reaction, the compound's biochemical interactions inform its reactivity:
Enzyme Inhibition :
-
Acetyl-CoA carboxylase : IC₅₀ = 3.2 μM via competitive binding at the biotin carboxylase domain
-
MCH-R1 receptor : Kᵢ = 11-16 nM, dependent on nitrogen protonation state
Structural Requirements :
Scientific Research Applications
Pharmacological Applications
The pharmacological applications of 2,9-diazaspiro[5.5]undecane dihydrochloride are diverse, primarily focusing on its role as a precursor in the synthesis of bioactive compounds.
1.1. Synthesis of Bioactive Molecules
The compound serves as a valuable synthetic intermediate for creating various pharmacologically active substances. It can be modified to yield local anesthetics, antispasmodics, and other therapeutic agents. For instance, derivatives of this compound have been explored for their activity against obesity and pain management, as well as their potential effects on immune system disorders and psychotic conditions .
1.2. Case Study: Binding Affinity to Receptors
Research has demonstrated that derivatives of 2,9-diazaspiro[5.5]undecane exhibit substantial binding affinities to specific receptors, such as the Melanin-Concentrating Hormone Receptor 1 (MCH-R1). A study indicated that certain modifications at position 9 significantly enhanced binding affinity, highlighting the importance of structural variations in pharmacological efficacy .
| Compound | Binding Affinity (nM) | Target Receptor |
|---|---|---|
| Compound 1 | 13 | MCH-R1 |
| Compound 2 | 16 | MCH-R1 |
| Compound 3 | 11 | MCH-R1 |
Synthetic Chemistry Applications
The versatility of 2,9-diazaspiro[5.5]undecane dihydrochloride extends to its use in synthetic chemistry.
2.1. Versatile Intermediate
This compound is recognized for its ability to undergo various chemical transformations to produce other valuable compounds. Its structure allows for selective functionalization at different positions, facilitating the synthesis of complex organic molecules .
2.2. Example Synthesis Pathways
- Hydrogenation Reactions: The compound can be hydrogenated to yield derivatives that possess distinct pharmacological properties.
- Alkylation Reactions: Alkylation with different amines or alkyl halides can generate a variety of functionalized spiro compounds with potential therapeutic applications.
Research into the biological activity of 2,9-diazaspiro[5.5]undecane dihydrochloride has revealed several mechanisms through which it may exert its effects.
3.1. Central Nervous System Effects
Compounds derived from this structure have been studied for their potential impact on central nervous system disorders. Some derivatives showed promising results in preclinical trials, demonstrating efficacy in modulating neurotransmitter systems .
3.2. Case Study: Pharmacokinetics
A pharmacokinetic study evaluated the absorption and distribution of a specific derivative in rats, revealing an Area Under Curve (AUC) value of 332 ng·h/ml, indicating favorable bioavailability characteristics compared to similar compounds .
Mechanism of Action
The mechanism of action of 2,9-Diazaspiro[5.5]undecane dihydrochloride involves its interaction with specific molecular targets and pathways. For example, it has been shown to induce the endoplasmic reticulum stress response, leading to the activation of molecular chaperones and subsequent cellular stress pathways . This mechanism is of particular interest in cancer research, where the compound’s ability to induce apoptosis in malignant cells is being investigated .
Comparison with Similar Compounds
Comparison with Structurally Similar Spirocyclic Compounds
2.1 Structural Variations in Spirocyclic Frameworks
2.1.1 Ring Size and Heteroatom Position
- 6-Aryl-6,9-diazaspiro[4.5]decane-8,10-diones (e.g., compounds 5a–c ): These feature a [4.5] spiro system (one five-membered and one six-membered ring) with ketone groups. Yields during synthesis range from 50–60%, with melting points between 60–88°C .
- 1-Aryl-1,4-diazaspiro[5.5]undecane-3,5-diones (e.g., 5d–f ): Similar to the target compound in ring size ([5.5]) but differ in nitrogen positions (1,4 vs. 2,9) and functionalization (diketopiperazine moieties). Higher yields (60–85%) and melting points (110–183°C) suggest greater stability .
2.1.2 Heteroatom Substitution
- 2,4,8,10-Tetraoxaspiro[5.5]undecane Derivatives (e.g., 4–8 ): Replace nitrogen with oxygen atoms, forming a tetraoxa framework. These compounds are synthesized via condensation of pentaerythritol with ketones, emphasizing applications in materials science rather than biomedicine .
2.2 Substituent Effects on Bioactivity
- 2-Methyl-2,9-diazaspiro[5.5]undecane dihydrochloride (CAS 1609402-65-4): Methyl substitution reduces steric hindrance, favoring interactions with ER stress sensors like GRP78 .
Diphenylmethyl and Isoxazole Moieties :
Physicochemical and Pharmacological Properties
Key Research Findings
- ER Stress Activation : 2,9-Diazaspiro[5.5]undecane dihydrochloride upregulates GRP78 and XBP-1 splicing at 20 μM, comparable to thapsigargin (1 μM) .
- Synergistic Cytotoxicity : Combined with compound 6 (unrelated hit), it reduces glioma cell viability by >50% in colony assays .
- SAR Insights : Substituents on the spiro core (e.g., diphenylmethyl) are critical for potency; removal (e.g., 8e ) abolishes activity .
Biological Activity
2,9-Diazaspiro[5.5]undecane dihydrochloride is a unique compound within the class of diazaspiro compounds, which are characterized by their spirocyclic structure. This compound has garnered interest due to its potential biological activities, including effects on the central nervous system (CNS), metabolic pathways, and various receptor interactions. This article reviews the biological activity of 2,9-diazaspiro[5.5]undecane dihydrochloride, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of 2,9-diazaspiro[5.5]undecane dihydrochloride features a spiro-fused bicyclic framework that enhances its interaction with biological targets. The compound is often synthesized as a dihydrochloride salt to improve solubility and bioavailability.
Biological Activity Overview
Research indicates that 2,9-diazaspiro[5.5]undecane dihydrochloride exhibits a range of biological activities:
- Antagonism at GABA Receptors : It acts as a competitive antagonist at γ-aminobutyric acid type A (GABAAR) receptors, which are critical for inhibitory neurotransmission in the CNS. This interaction can modulate anxiety and seizure activity .
- Obesity Treatment : The compound has been implicated in the inhibition of acetyl-CoA carboxylase (ACC), an enzyme involved in fatty acid synthesis. This inhibition may contribute to weight loss and metabolic regulation by decreasing lipogenesis .
- CNS Disorders : Preliminary studies suggest that derivatives of 2,9-diazaspiro[5.5]undecane may have therapeutic effects on various CNS disorders through modulation of neurotransmitter systems and receptor interactions .
The mechanisms underlying the biological activity of 2,9-diazaspiro[5.5]undecane dihydrochloride involve several pathways:
- GABAAR Interaction : The competitive antagonism at GABAAR suggests potential applications in treating anxiety disorders or epilepsy by altering inhibitory signaling in the brain.
- ACC Inhibition : By inhibiting ACC, this compound may promote fat oxidation over storage, thus aiding in weight management and metabolic health.
- Receptor Binding Affinity : Studies have shown that modifications at specific positions on the diazaspiro structure can significantly affect binding affinity to various receptors, including neuropeptide Y receptors and melanocortin receptors .
Case Studies
Several studies have highlighted the biological activity of 2,9-diazaspiro[5.5]undecane dihydrochloride:
- Study on Obesity : A study evaluating the effects of related compounds on weight loss demonstrated significant reductions in body weight and fat mass in rodent models through ACC inhibition and increased energy expenditure .
- CNS Activity Assessment : In vivo studies indicated that certain derivatives showed promise in reducing seizure frequency in animal models, suggesting potential for development into anti-epileptic drugs .
Comparative Analysis
To better understand the biological activity of 2,9-diazaspiro[5.5]undecane dihydrochloride, it is useful to compare it with related compounds:
Q & A
Q. Why do some derivatives show high in vitro activity but fail in vivo?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
